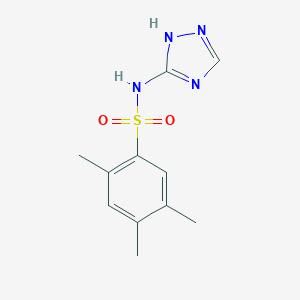![molecular formula C15H14N2S2 B361012 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314261-05-7](/img/structure/B361012.png)
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific compound “4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine” belongs to this class of compounds.
Molecular Structure Analysis
The pyrazolo[3,4-d]pyrimidine ring system of the title compound is essentially planar and almost perpendicular to the phenyl ring . More detailed structural analysis is not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine” are not detailed in the available resources, pyrimidine compounds in general have been known to undergo a variety of reactions .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain . The structure of the compound allows for the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a novel target for antibacterial drugs .
Antifungal Applications
In addition to its antibacterial properties, this compound has shown promising results in antifungal applications. The derivatives of thieno[2,3-d]pyrimidine have been effective against various fungal strains, which is crucial given the rising resistance to existing antifungal medications .
Anticancer Research
Thieno[2,3-d]pyrimidine derivatives have been explored for their in-vitro cytotoxicity . They have demonstrated efficacy against cancerous cell lines such as Caco-2 cells, indicating potential use in cancer treatment research . The compounds selectively target cancerous cells at lower concentrations compared to normal cells, which is a desirable property in anticancer agents .
Drug Design and Synthesis
The compound serves as a pivotal intermediate in the design and synthesis of heterocyclic hybrids. These hybrids combine the moieties of thieno[2,3-d]pyrimidine and benzimidazole, leading to the development of new drugs with potential antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been conducted to determine the affinity of thieno[2,3-d]pyrimidine derivatives to the TrmD binding site. This research is essential for understanding the molecular interactions and designing more effective TrmD inhibitors .
Resistance Mechanism Studies
The compound is used in studies aimed at understanding the mechanisms of resistance in bacteria. By examining how derivatives of thieno[2,3-d]pyrimidine interact with bacterial enzymes, researchers can gain insights into how to overcome bacterial resistance .
Biochemical Pathway Analysis
Research involving 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine also extends to biochemical pathway analysis. By studying its role in various biochemical pathways, scientists can identify new targets for drug development .
Anti-Inflammatory Research
Although not directly mentioned for the specific compound , related thieno[2,3-d]pyrimidine derivatives have been assessed for their anti-inflammatory effects. This suggests potential applications for 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine in anti-inflammatory research as well .
Mechanism of Action
Target of Action
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a derivative of pyrimidine . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . They are also known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidines are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidines can affect various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory effects .
properties
IUPAC Name |
4-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQTMXSZRJEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B360959.png)


![Methyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B360970.png)
![3-Chloro-5-(4-chlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B360987.png)
![2-[(4-Chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B360988.png)
![2-[(2-Quinolinylcarbonyl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B360989.png)


![5-Methyl-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazol-3-amine](/img/structure/B361013.png)
![Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate](/img/structure/B361014.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B361019.png)